4-benzyl-1-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}piperidine
Description
Properties
IUPAC Name |
5-(4-benzylpiperidin-1-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N7/c1-20-18-21(2)34(31-20)17-14-26-30-27-24-10-6-7-11-25(24)29-28(35(27)32-26)33-15-12-23(13-16-33)19-22-8-4-3-5-9-22/h3-11,18,23H,12-17,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUOXTFHIWCCPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC=CC=C4N=C3N5CCC(CC5)CC6=CC=CC=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-benzyl-1-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}piperidine is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound's structure can be broken down into several key components:
- Piperidine moiety : A six-membered ring containing nitrogen.
- Triazoloquinazoline : A fused ring system that contributes to its biological activity.
- Pyrazole group : Known for its role in various pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of mTORC1 : Research indicates that compounds with similar structures can reduce mTORC1 activity, leading to increased autophagy and potential anticancer effects .
- Autophagy Modulation : The compound may disrupt autophagic flux by interfering with mTORC1 reactivation under nutrient-replete conditions. This mechanism is crucial for targeting cancer cells that rely on autophagy for survival in nutrient-poor environments .
Anticancer Activity
Numerous studies have highlighted the anticancer properties of pyrazole derivatives. For instance:
- Submicromolar Antiproliferative Activity : Compounds related to this compound exhibited significant antiproliferative effects against various cancer cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MIA PaCa-2 | <0.5 | mTORC1 inhibition |
| Compound B | A549 | 26 | Autophagy induction |
Structure–Activity Relationship (SAR)
Research has established a SAR for compounds similar to this compound. Variations in substituents on the pyrazole and quinazoline rings can significantly affect biological activity and selectivity against cancer cell lines .
Case Studies
Several case studies have demonstrated the efficacy of related compounds in preclinical models:
- MIA PaCa-2 Cell Study : A study showed that a derivative reduced mTORC1 activity and increased basal autophagy levels while impairing autophagic flux under starvation conditions .
- A549 Lung Cancer Model : Another study reported that a structurally similar compound displayed significant cytotoxicity against A549 cells with an IC50 value of 26 µM .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and pyrazole rings. For instance:
- Inhibition of mTORC1 : Compounds similar to 4-benzyl-1-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}piperidine have been shown to reduce mTORC1 activity and increase autophagy in cancer cell lines such as MIA PaCa-2. This mechanism suggests a novel pathway for anticancer drug development aimed at modulating autophagy processes .
Modulators of Autophagy
The compound may act as an autophagy modulator, potentially influencing cellular processes related to cancer progression and treatment resistance. Research indicates that specific structural modifications can enhance the compound's ability to disrupt autophagic flux under various nutrient conditions .
Inhibition of Kinase Activity
The triazoloquinazoline scaffold has been associated with the inhibition of various kinases implicated in cancer signaling pathways. For example:
- c-Met Inhibitors : Derivatives of this compound have shown selective inhibition against c-Met kinases, which are often overexpressed in several cancers. This selectivity may lead to the development of targeted therapies for patients with c-Met-driven tumors .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Studies have indicated that:
- Substituents on the pyrazole and triazole rings significantly affect biological activity.
- Alterations at specific positions can enhance potency against cancer cell lines while minimizing off-target effects .
Case Study 1: Antitumor Activity
In a preclinical study involving MIA PaCa-2 pancreatic cancer cells:
- The compound exhibited submicromolar antiproliferative activity.
- It was found to induce autophagy and disrupt mTORC1 reactivation pathways, suggesting a dual mechanism of action that could be leveraged for therapeutic benefit .
Case Study 2: Selective Kinase Inhibition
A derivative based on the triazoloquinazoline structure demonstrated:
Chemical Reactions Analysis
Reactivity of the Triazoloquinazoline Core
The triazolo[1,5-c]quinazoline system is susceptible to electrophilic and nucleophilic substitutions, influenced by electron-rich regions. Key reactions include:
Pyrazole Moieties in Reactions
The 3,5-dimethylpyrazole group participates in formylation, alkylation, and coordination chemistry:
Piperidine and Benzyl Group Reactivity
The piperidine ring and benzyl substituent enable further functionalization:
Catalytic and Biological Interactions
The compound interacts with biological targets through reversible and irreversible mechanisms:
Synthetic Modifications for Drug Development
Derivatization strategies enhance pharmacological properties:
Key Challenges in Reactivity:
Comparison with Similar Compounds
Core Heterocyclic Systems
- Triazoloquinazoline vs. Thiazolopyridine : The target compound’s triazoloquinazoline core differs from thiazolo[4,5-b]pyridine derivatives (e.g., 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine) in electronic and steric properties. The triazoloquinazoline system may enhance π-π stacking interactions in biological targets, whereas thiazolopyridine offers a smaller, sulfur-containing heterocycle that could influence solubility .
- Substituent Effects: Both compounds share a 3,5-dimethylpyrazole group, which is known to participate in hydrogen bonding and hydrophobic interactions. However, the target compound’s benzyl-piperidine moiety introduces greater lipophilicity compared to simpler alkyl chains in other analogues .
Physicochemical Properties
Q & A
Q. What precautions are necessary for handling this compound in vitro?
- Methodological Answer : Use PPE (gloves, goggles) due to potential irritancy. Store at -20°C under desiccation. For disposal, neutralize with 10% acetic acid before incineration. LC-MS monitoring of waste streams ensures environmental compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
